Cas no 16496-99-4 (Leelamine hydrochloride)

Leelamine hydrochloride structure
Leelamine hydrochloride structure
商品名:Leelamine hydrochloride
CAS番号:16496-99-4
MF:C20H31N.HCl
メガワット:321.92778
CID:1062381
PubChem ID:16759156

Leelamine hydrochloride 化学的及び物理的性質

名前と識別子

    • Dehydroabiethylamine Hydrochloride
    • Dehydroabietylamine Hydrochloride
    • (+)-Dehydroabiethylamine HCl
    • (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride
    • [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine,hydrochloride
    • Leelamine (hydrochloride)
    • Leelamine hydrochloride
    • (+)-DehydroabiethylaMine Hydrochloride
    • 13-Isopropyl-podocarpa-8,11,13-trien-15-aMine Hydrochloride
    • ((1S,4aS)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride
    • CS-0032849
    • MFCD06795849
    • Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1)
    • CHEMBL1552895
    • DTXSID10587872
    • 16496-99-4 (HCl)
    • NCGC00092311-01
    • Leelamine HCl
    • (+)-Dehydroabietylamine hydrochloride
    • SR-01000946279
    • AKOS024456950
    • ((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride
    • Lylamine hydrochloride
    • 16496-99-4
    • HY-110028
    • [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride
    • F82194
    • SR-01000946279-1
    • DA-74943
    • インチ: InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
    • InChIKey: CVPQLGCAWUAYPF-WFBUOHSLSA-N
    • ほほえんだ: CC(C)C1=CC2=C(C=C1)[C@@]3(C)CCC[C@@](C)(CN)[C@@H]3CC2.Cl

計算された属性

  • せいみつぶんしりょう: 321.2223277g/mol
  • どういたいしつりょう: 321.2223277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 376
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

Leelamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D229081-1g
Dehydroabietylamine Hydrochloride
16496-99-4
1g
$207.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21234-5mg
Leelamine (hydrochloride)
16496-99-4 98%
5mg
¥528.00 2023-09-09
eNovation Chemicals LLC
Y1257737-5mg
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride
16496-99-4 98%
5mg
$170 2024-06-06
eNovation Chemicals LLC
Y1257737-50mg
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride
16496-99-4 98%
50mg
$720 2025-02-24
MedChemExpress
HY-110028-100mg
Leelamine hydrochloride
16496-99-4 99.06%
100mg
¥4950 2024-07-21
1PlusChem
1P00ADVM-5mg
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride
16496-99-4 99%
5mg
$80.00 2025-02-25
1PlusChem
1P00ADVM-10mg
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride
16496-99-4 99%
10mg
$113.00 2025-02-25
A2B Chem LLC
AE83746-50mg
((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride
16496-99-4 ≥98%
50mg
$307.00 2024-04-20
A2B Chem LLC
AE83746-100mg
((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride
16496-99-4 ≥98%
100mg
$536.00 2024-04-20
A2B Chem LLC
AE83746-10mg
((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride
16496-99-4 ≥98%
10mg
$76.00 2024-04-20

Leelamine hydrochloride 関連文献

Leelamine hydrochlorideに関する追加情報

Leelamine hydrochloride (CAS No. 16496-99-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Leelamine hydrochloride, chemically identified by the CAS number 16496-99-4, is a compound of significant interest in the realms of chemical and pharmaceutical research. This zwitterionic derivative has garnered attention due to its versatile applications in drug development, molecular biology, and synthetic chemistry. The compound's unique structural properties, characterized by a combination of amine and hydrochloride functionalities, make it a valuable candidate for various biochemical interactions.

The Leelamine hydrochloride molecule exhibits a high degree of solubility in aqueous environments, which is a critical factor for its utility in pharmaceutical formulations. This solubility profile enhances its bioavailability and facilitates its use in drug delivery systems. Recent studies have highlighted its potential role in the development of novel therapeutics, particularly in the treatment of neurological disorders and inflammatory conditions.

In the context of modern pharmaceutical research, Leelamine hydrochloride has been investigated for its ability to modulate enzyme activity and cellular signaling pathways. Its amine group provides a nucleophilic site that can interact with various biological targets, while the hydrochloride moiety ensures stability and controlled release. These properties have made it a focal point in the design of targeted drug therapies.

One of the most compelling aspects of Leelamine hydrochloride is its application in the synthesis of complex biomolecules. Researchers have leveraged its structural features to develop novel intermediates for peptide and protein-based drugs. The compound's ability to form stable complexes with other biomolecules has opened new avenues for drug design, particularly in the realm of protease inhibitors and anti-inflammatory agents.

The chemical stability of Leelamine hydrochloride under various conditions has been extensively studied. Its robustness in both acidic and basic environments makes it an ideal candidate for formulation in diverse pharmaceutical products. Additionally, its compatibility with other excipients and active pharmaceutical ingredients (APIs) enhances its utility in multi-component drug formulations.

Recent advancements in computational chemistry have further elucidated the mechanistic insights into how Leelamine hydrochloride interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into its binding affinity and specificity. These computational studies have been instrumental in guiding experimental designs and optimizing drug formulations.

The role of Leelamine hydrochloride in nanomedicine has also emerged as a promising area of research. Its ability to form stable nanoparticles enhances drug delivery efficiency, particularly for poorly soluble drugs. These nanoparticles can be functionalized to target specific tissues or cells, thereby improving therapeutic outcomes.

In conclusion, Leelamine hydrochloride (CAS No. 16496-99-4) represents a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural properties, solubility profile, and interaction capabilities make it a valuable asset in modern drug development. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:16496-99-4)Leelamine hydrochloride
A1013988
清らかである:99%/99%
はかる:50mg/100mg
価格 ($):389.0/621.0